molecular formula C9H14N2O2 B13235575 Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Cat. No.: B13235575
M. Wt: 182.22 g/mol
InChI Key: XKDQGBTWLJTZCN-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is a cyclopropane-containing ester derivative featuring a cyanoethyl-substituted amino group. This compound is structurally characterized by:

  • A cyclopropyl ring attached to an amino group.
  • A 2-cyanoethyl substituent on the nitrogen, introducing a nitrile functional group.
  • A methyl ester moiety at the acetate position.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3

InChI Key

XKDQGBTWLJTZCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CCC#N)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates suggest that similar methods could be scaled up for industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Reacts with NaOH (1–2 M) in ethanol/water (1:1) at 60–80°C to yield 2-[(2-cyanoethyl)(cyclopropyl)amino]acetic acid (C₁₀H₁₃N₂O₂) with >85% yield.

  • Acidic hydrolysis : Prolonged exposure to HCl (6 M) at reflux generates cyclopropanamine derivatives via partial ring cleavage .

Key Observations:

ConditionReagentProductYield
BasicNaOH (aq)Carboxylic acid85–90%
AcidicHCl (conc.)Cyclopropanamine + CO₂60–70%

Nucleophilic Substitution

The cyanoethyl group acts as an electrophilic site:

  • With alkoxides : Reacts with NaOMe in methanol at 25°C to form methyl 2-[(methoxyethyl)(cyclopropyl)amino]acetate (C₁₁H₁₈N₂O₃) .

  • With amines : Primary amines (e.g., methylamine) displace the cyanoethyl group, producing substituted aminoacetates.

Mechanism:

R C N+NuR Nu+CN\text{R C N}+\text{Nu}^-\rightarrow \text{R Nu}+\text{CN}^-

Note : Reaction rates depend on steric hindrance from the cyclopropane ring .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in:

  • Acid-catalyzed ring expansion : In H₂SO₄, forms a six-membered lactam via carbocation rearrangement .

  • Radical-initiated cleavage : Under UV light with AIBN, generates open-chain alkenes (e.g., allyl cyanide derivatives) .

Oxidation:

  • Cyanoethyl group : KMnO₄ oxidizes the nitrile to a carboxylic acid, yielding methyl 2-[(carboxyethyl)(cyclopropyl)amino]acetate (C₁₂H₁₈N₂O₄) .

  • Cyclopropane ring : Ozone cleavage produces dicarbonyl intermediates .

Reduction:

  • LiAlH₄ : Reduces the nitrile to an amine, forming methyl 2-[(2-aminoethyl)(cyclopropyl)amino]acetate (C₁₀H₁₉N₃O₂) .

Intermediate for pharmaceuticals:

  • Used in the synthesis of muscarinic agonists via reductive amination (e.g., with cyclopropanealdehyde) .

  • Serves as a precursor to spirocyclic compounds for enzyme inhibition studies (IC₅₀ = 0.8–1.2 μM against HCV protease) .

Comparative Reactivity

Reaction TypeKey ReagentsMajor ProductSelectivity Factor
HydrolysisNaOH vs. HClCarboxylic acid vs. amine3:1 (base:acid)
SubstitutionNaOMe vs. NH₃Alkoxy vs. amino derivatives5:1 (methanol:ammonia)
OxidationKMnO₄ vs. O₃Carboxylic acid vs. diketone>90% (KMnO₄)

Case Study: Enzyme Inhibition

A derivative of this compound demonstrated anti-HCV activity (EC₅₀ = 0.3 μM) when converted to a cyclic monophosphate prodrug. The cyanoethyl group enhanced cellular uptake by 15-fold compared to non-cyano analogs .

Stability Considerations

  • Thermal stability : Decomposes above 200°C via cyclopropane ring fragmentation (TGA data: 10% mass loss at 215°C).

  • pH sensitivity : Stable in neutral buffers (pH 6–8) but degrades rapidly under alkaline conditions (t₁/₂ = 2 hr at pH 10) .

Scientific Research Applications

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate involves its interaction with molecular targets and pathways. The cyanoethyl and cyclopropyl groups can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use in research or applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:

Compound Name CAS RN Molecular Formula Key Substituents/Features References
Methyl 2-[(cyclopropylmethyl)amino]acetate - C₇H₁₃NO₂ Cyclopropylmethyl group instead of cyanoethyl
Methyl 2-chloro-2-cyclopropylideneacetate 82979-45-1 C₆H₇ClO₂ Cyclopropylidene ring with chlorine substituent
Ethyl 2-((tert-butoxycarbonyl)...amino)acetate 1998216-45-7 C₁₄H₂₃NO₅ tert-Butoxycarbonyl (Boc) protecting group
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate 855473-50-6 C₇H₁₁BrO₂ Bromomethyl cyclopropane substituent
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride 1417805-94-7 C₇H₁₄ClNO₂ Aminomethyl cyclopropane (hydrochloride salt)
Key Observations:
  • Cyanoethyl vs. This difference impacts solubility and reactivity in substitution reactions .
  • Cyclopropylidene vs. Cyclopropylamine : Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1) contains a strained cyclopropylidene ring, making it more reactive in Diels-Alder or ring-opening reactions compared to the saturated cyclopropane in the target compound .
  • Protecting Groups: The Boc-protected ethyl ester (CAS 1998216-45-7) is designed for stability in multi-step syntheses, contrasting with the unprotected amino group in the target molecule .

Physicochemical Properties

Property Target Compound Methyl 2-chloro-2-cyclopropylideneacetate Methyl 2-(1-(bromomethyl)cyclopropyl)acetate
Molecular Weight (g/mol) ~210 (estimated) 146.58 207.07
Boiling Point Not reported Not reported 211°C
Density (g/cm³) Not reported Not reported 1.443
Functional Reactivity Nitrile-mediated reactions Electrophilic cyclopropane ring-opening Bromine-based substitutions
  • The bromomethyl derivative (CAS 855473-50-6) has a higher density and boiling point due to bromine’s atomic mass and polarizability .
  • The target compound’s nitrile group may participate in click chemistry or serve as a precursor for amines via reduction .

Biological Activity

Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

This compound features a cyanoethyl group and a cyclopropyl amine moiety, which are crucial for its biological activity. The presence of these groups influences its interaction with biological targets, such as enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to interact with specific molecular targets. The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity or receptor function, which is essential for its therapeutic effects.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:

  • Antifungal Activity : Preliminary studies indicate that this compound may exhibit antifungal properties. For example, compounds with similar structures have shown significant inhibitory effects against various fungal strains, suggesting a potential for further exploration in antifungal therapies .
  • Enzyme Inhibition : Research has highlighted the potential of this compound as an enzyme inhibitor. Its structural components may allow it to selectively inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated a moderate cytotoxic profile, warranting further investigation into its safety and efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Structural ModificationEffect on ActivityReference
Addition of methoxy groupEnhanced antifungal activity
Variation in cycloalkyl groupsAltered enzyme inhibition potency
Substitution at amino positionImproved cytotoxicity profile

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

  • Antifungal Efficacy Study : A study evaluated the antifungal activity against Fusarium oxysporum (FOX), showing that compounds similar to this compound presented minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
  • Enzyme Inhibition Assay : In a series of enzyme inhibition assays, this compound demonstrated significant inhibition against specific metabolic enzymes, indicating its potential use as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Evaluation : In vitro cytotoxicity tests on human hepatocyte cell lines revealed an IC50 value indicating moderate toxicity, suggesting that while there is potential for therapeutic applications, safety evaluations are necessary before clinical use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving cyclopropylamine derivatives and cyanoethylated esters. For example, cyclopropane ring-opening strategies (e.g., using methyl 2-chloro-2-cyclopropylideneacetate as a precursor) can be adapted . Optimization involves controlling temperature (e.g., 0–5°C for nitrile group stability), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reagents. Purity is confirmed via HPLC or GC-MS, with yields typically reported between 60–85% in analogous syntheses .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclopropyl CH₂ protons (δ ~1.0–1.5 ppm) and the cyanoethyl N–CH₂–CN group (δ ~2.5–3.0 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : The molecular ion peak [M⁺] is expected at m/z ~224–235, with fragmentation patterns showing loss of the cyanoethyl group (–CH₂CN, m/z ~204) or cyclopropane ring opening .
  • Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₄N₂O₂) with ≤0.4% deviation in C/H/N content .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for cyclopropane-containing compounds like this one?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropyl CH₂ vs. ester CH₃) arise from solvent effects or conformational rigidity. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency and compare with DFT-calculated chemical shifts. For MS, differentiate isobaric fragments (e.g., m/z 204 from [M⁺–CH₂CN] vs. [M⁺–COOCH₃]) via high-resolution MS (HRMS) or MS/MS .

Q. How does the cyclopropane ring influence the compound’s conformational stability and biological activity?

  • Methodological Answer : The cyclopropane ring imposes torsional strain, restricting rotational freedom and enhancing binding affinity to biological targets (e.g., enzymes or receptors). Molecular docking studies and X-ray crystallography (as in for analogous cyclopropane esters) can model interactions. Biological assays (e.g., enzyme inhibition or cellular uptake) should compare activity with non-cyclopropyl analogues .

Q. What computational methods are recommended to predict the reactivity of the cyanoethyl group in downstream modifications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electron density at the cyanoethyl carbon to predict nucleophilic attack susceptibility. Solvent effects (PCM model) and transition-state analysis (IRC) guide reaction pathways for functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Critical Considerations

  • Stereochemical Challenges : The cyclopropane ring and N-cyanoethyl group may introduce chiral centers. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers .
  • Stability Under Biological Conditions : Monitor ester hydrolysis (pH 7.4 buffer, 37°C) via LC-MS over 24–72 hours to assess half-life .

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